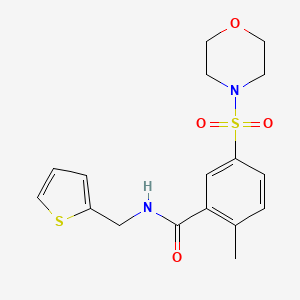
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as MTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MTSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is complex and not fully understood. This compound is known to interact with a specific type of potassium channel, known as the Kv1.3 channel, which is found in a variety of cell types. By blocking the activity of this channel, this compound is able to affect a variety of cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on potassium channels, this compound has been shown to affect the expression of a variety of genes involved in cellular processes such as apoptosis and cell cycle regulation. Physiologically, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
実験室実験の利点と制限
One advantage of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a variety of potential future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cellular targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
合成法
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide intermediate. Finally, the intermediate is treated with morpholine and sodium hydride to yield this compound.
科学的研究の応用
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to block the activity of a specific type of potassium channel, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
特性
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-4-5-15(25(21,22)19-6-8-23-9-7-19)11-16(13)17(20)18-12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFTSRMHQKIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

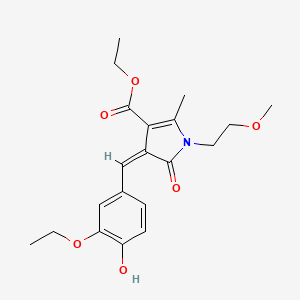
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)
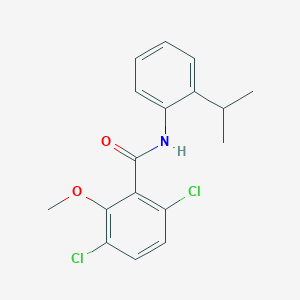
![3,4-dimethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4971834.png)
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
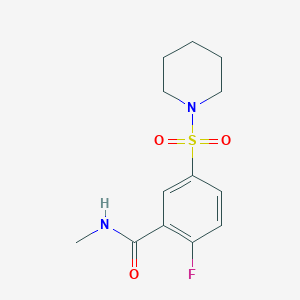
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
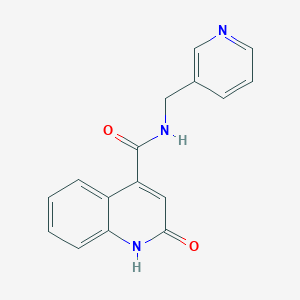
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)